
1-(4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride
Overview
Description
1-(4-Methylphenyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-methylphenyl group attached to the pyrazole ring and a sulfonyl chloride functional group at the 4-position of the pyrazole ring
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that benzylic halides, which are structurally similar to this compound, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar pyrazole derivatives have been shown to have significant effects on various biochemical pathways, leading to their antileishmanial and antimalarial activities .
Pharmacokinetics
The physicochemical parameters of similar pyrrolidine compounds, which can influence adme properties, have been discussed .
Result of Action
Similar pyrazole derivatives have been shown to display superior antipromastigote activity and significant inhibition effects against plasmodium berghei .
Action Environment
It’s worth noting that the reaction conditions can significantly influence the synthesis and structural elucidation of similar compounds .
Preparation Methods
The synthesis of 1-(4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 4-methylphenylhydrazine with a suitable β-diketone to form the pyrazole ring. This is followed by the introduction of the sulfonyl chloride group. One common method involves the use of chlorosulfonic acid as the sulfonylating agent. The reaction conditions generally require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(4-Methylphenyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents used in these reactions include bases like triethylamine, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
This compound serves as an intermediate in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals. It can undergo various chemical reactions, including:
- Substitution Reactions : The sulfonyl chloride group can be substituted with nucleophiles (amines, alcohols) to form sulfonamides or sulfonate esters.
- Oxidation and Reduction : It can be oxidized to form sulfonic acids or reduced to form sulfinic acids.
- Coupling Reactions : It participates in coupling reactions like Suzuki-Miyaura coupling to produce biaryl derivatives.
Medicinal Chemistry
1-(4-Methylphenyl)-1H-pyrazole-4-sulfonyl chloride has been explored for its potential biological activities, including:
- Antimicrobial Properties : Studies indicate effectiveness against various pathogens.
- Anti-inflammatory Effects : Potential applications in treating inflammatory diseases.
- Anticancer Activity : Exhibits cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.
Material Science
The compound is utilized in developing novel materials with specific properties, such as polymers and dyes. Its unique structure allows for modifications that enhance material characteristics.
Neuroprotective Effects
Research indicates that lower doses of pyrazole derivatives have neuroprotective properties. In animal models, treatment with these compounds has shown a reduction in neurodegenerative disease risk.
In Vivo Studies
In vivo testing with Ehrlich ascites carcinoma-bearing mice demonstrated significant increases in survival rates when treated with specific pyrazole compounds, highlighting their potential as therapeutic agents.
Comparison with Similar Compounds
Similar compounds to 1-(4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride include other pyrazole derivatives with different substituents on the pyrazole ring or the phenyl group. Examples include:
- 1-Phenyl-1H-pyrazole-4-sulfonyl chloride
- 1-(4-Chlorophenyl)-1H-pyrazole-4-sulfonyl chloride
- 1-(4-Methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride
Compared to these compounds, this compound may exhibit unique properties due to the presence of the 4-methyl group, which can influence its reactivity and biological activity .
Biological Activity
1-(4-Methylphenyl)-1H-pyrazole-4-sulfonyl chloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10ClN2O2S
- Molecular Weight : 246.71 g/mol
- Structure : The compound features a pyrazole ring substituted with a methylphenyl group and a sulfonyl chloride functional group.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Target Proteins : Similar compounds have shown interactions with receptors in the central nervous system, leading to neuroprotective effects.
- Biochemical Pathways : It may influence dopamine metabolism and interact with enzymes such as monoamine oxidase (MAO), impacting neurotransmitter levels .
- Cellular Effects : The compound modulates cell signaling pathways, affecting gene expression and cellular metabolism.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazoles exhibit significant anticancer properties. For instance, a study demonstrated that certain pyrazole derivatives showed antiproliferative activity against cancer cell lines with IC50 values comparable to established chemotherapeutics like Doxorubicin .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds similar to this compound have demonstrated significant inhibition of inflammatory pathways, including COX-1 and COX-2 enzymes:
Antioxidant Properties
The compound may also exhibit antioxidant activities by scavenging free radicals and inhibiting lipid peroxidation, thereby protecting cellular structures from oxidative damage .
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in various biological assays:
- Neuroprotective Effects : In animal models, lower doses of pyrazole derivatives have shown neuroprotective properties, potentially reducing the risk of neurodegenerative diseases.
- In Vivo Studies : In vivo testing using Ehrlich ascites carcinoma-bearing mice revealed significant increases in survival rates when treated with specific pyrazole compounds, indicating their potential as therapeutic agents .
Properties
IUPAC Name |
1-(4-methylphenyl)pyrazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-8-2-4-9(5-3-8)13-7-10(6-12-13)16(11,14)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEKZRSGKWLBIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.